molecular formula C16H21N5O5 B8033664 L-Proline, 5-oxo-L-prolyl-L-histidyl-

L-Proline, 5-oxo-L-prolyl-L-histidyl-

Cat. No.: B8033664
M. Wt: 363.37 g/mol
InChI Key: ITYONPBTNRIEBA-SRVKXCTJSA-N
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Description

L-Proline, 5-oxo-L-prolyl-L-histidyl- is a synthetic tripeptide with the CAS Registry Number 24769-58-2 and a molecular formula of C16H21N5O5 . It is chemically identified as the free acid form of Thyrotropin-Releasing Hormone (TRH) . Also known as TRH (free acid), Protirelin, or 5-Oxo-L-prolyl-L-histidyl-L-proline, this compound is a critical agent in biomedical research . Its primary research value lies in its function as a synthetic analog of the endogenous hypothalamic hormone, making it essential for studies in endocrinology and neuroscience . Researchers utilize this peptide to investigate the hypothalamic-pituitary-thyroid axis, as it stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . It is also used in diagnostic assessment of thyroid function and to evaluate the effectiveness of thyroid suppression therapies . The product is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYONPBTNRIEBA-SRVKXCTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24769-58-2
Record name Acid-TRH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24769-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis typically begins with a resin-bound starting material. For example, 4-[(1-N-ethylamino)ethyl]phenoxy-butyramide resin is widely used due to its stability during repetitive coupling and deprotection steps. The resin’s substitution level (0.4–0.7 mmol/g) is critical to minimize steric hindrance during peptide elongation.

Key Steps:

  • Resin Activation : Anhydrous dichloromethane washes remove impurities, followed by swelling in dimethylformamide (DMF).

  • First Amino Acid Coupling : Fmoc-protected proline (Fmoc-Pro-OH) is anchored using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as coupling agents.

Sequential Amino Acid Addition

The target dipeptide is assembled through iterative deprotection and coupling cycles:

Deprotection of Fmoc Groups

Piperidine (20% in DMF) removes Fmoc protections, exposing the amine for subsequent reactions. Mercaptoethanol (1–2%) is added to scavenge reactive byproducts, reducing side reactions.

Coupling of 5-Oxo-L-Proline (Pyroglutamic Acid)

The 5-oxo-L-prolyl moiety (pyroglutamic acid, Pyr) is coupled using HOBt/DIC in DMF. Pre-activation at 0°C minimizes racemization, followed by reaction at room temperature for 2–4 hours.

Histidine Incorporation

Fmoc-L-histidine (with trityl side-chain protection, Fmoc-His(Trt)-OH) is coupled under similar conditions. The trityl group prevents imidazole ring alkylation during acidic cleavage.

Solution-Phase Synthesis Alternatives

While SPPS dominates industrial production, solution-phase methods are explored for small-scale applications:

Fragment Condensation

The dipeptide is synthesized by coupling pyroglutamic acid to histidine methyl ester using carbodiimides. However, this method suffers from lower yields (50–60%) due to racemization at the histidine α-carbon.

Industrial Limitations

Solution-phase synthesis requires extensive purification after each step, making it less cost-effective than SPPS for large-scale production.

Industrial-Scale Production and Optimization

SPPS Automation

High-throughput synthesizers enable batch production with real-time monitoring. For example, a 10 mmol-scale synthesis achieves 85% purity before purification.

Table 1: Typical Reagent Quantities for 10 g Resin Synthesis

ComponentQuantity (g)Role
Fmoc-Pro-OH8.43C-terminal proline anchor
Pyr-OH3.235-Oxo-L-prolyl donor
Fmoc-His(Trt)-OH15.25Histidine precursor
HOBt6.78Coupling activator
DIC5.21Carbodiimide coupling reagent

Cleavage and Deprotection

The peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) to cleave the product while removing side-chain protections (e.g., trityl groups). Cold ether precipitation isolates the crude peptide.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns resolve the dipeptide from deletion sequences and byproducts. A gradient of 10–40% acetonitrile in 0.1% TFA over 30 minutes achieves >98% purity.

Lyophilization

The purified product is lyophilized to a stable powder, with residual solvents (<1%) confirmed by gas chromatography.

Comparative Analysis of Methodologies

Table 2: SPPS vs. Solution-Phase Synthesis

ParameterSPPSSolution-Phase
Yield70–85%50–60%
Purity (pre-HPLC)75–90%60–70%
ScalabilityHigh (automation-friendly)Low (manual steps)
Racemization RiskMinimal (0.5–1%)Moderate (5–10%)

Challenges and Mitigation Strategies

Racemization at Histidine

The histidine α-carbon is prone to racemization during coupling. Using pre-activated symmetric anhydrides of Fmoc-His(Trt)-OH reduces this risk to <1%.

Resin Swelling Inefficiency

Low-substitution resins (0.5 mmol/g) improve solvent access to the reaction site, enhancing coupling efficiency by 15–20% .

Chemical Reactions Analysis

Types of Reactions

TRH undergoes various chemical reactions, including hydrolysis, oxidation, and amidation. Hydrolysis of TRH can occur under acidic or basic conditions, leading to the cleavage of peptide bonds and the formation of constituent amino acids .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of TRH are pyroglutamic acid, histidine, and proline. Oxidation reactions can lead to the formation of various oxidized derivatives of these amino acids .

Scientific Research Applications

Biochemical Applications

Antiplatelet and Antithrombotic Activity
Recent studies have highlighted the antiplatelet and antithrombotic properties of derivatives of 5-oxoproline. Research indicates that certain synthesized compounds, including amides and peptides derived from 5-oxoproline, exhibit significant activity in slowing thrombus formation in both arterial and venous models. These findings suggest a potential for developing new therapeutic agents aimed at preventing thrombotic disorders, particularly in populations at risk due to obesity or immobilization .

Enzymatic Role in Metabolism
5-Oxoprolinase is an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid, which plays a crucial role in the gamma-glutamyl cycle. This enzymatic activity is significant for maintaining glutamate levels in tissues, impacting various metabolic processes . Understanding this enzymatic function can lead to insights into metabolic disorders and the development of related therapeutic strategies.

Pharmaceutical Applications

Drug Development
The structural properties of L-Proline derivatives have been explored for their potential in drug design. For instance, compounds like 5-Oxo-L-prolyl-L-histidyl- are being investigated for their roles as peptide mimetics or as inhibitors in various biochemical pathways. The ability to modulate biological activity through these compounds opens avenues for creating novel pharmaceuticals that target specific pathways involved in disease processes .

Cancer Therapy
Research has indicated that proline derivatives can influence hypoxia-inducible factors (HIFs), which are critical in cancer progression. Compounds that stabilize HIF-1α have been linked to inhibiting acute myeloid leukemia (AML) progression without affecting normal hematopoiesis. This suggests a dual role where proline derivatives could be used both as therapeutic agents and as tools to study cancer biology .

Case Studies

Study Objective Findings
Synthesis and Assessment of Antiplatelet Activity Evaluate the antithrombotic effects of new proline derivativesCompounds slowed thrombus formation without affecting plasma hemostasis
Enzymatic Conversion of 5-Oxo-L-proline Investigate the role of 5-oxoprolinase in metabolismFound to convert 5-oxo-L-proline to L-glutamic acid, crucial for amino acid metabolism
PHD Inhibition and Cancer Assess the impact of prolyl hydroxylase inhibitors on AMLStabilization of HIF-1α led to compromised AML progression

Mechanism of Action

TRH exerts its effects by binding to thyrotropin-releasing hormone receptors (TRHR) on the surface of target cells. This binding activates G protein-coupled receptor signaling pathways, leading to the production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions. These signaling events ultimately result in the synthesis and release of TSH and prolactin from the anterior pituitary gland .

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
L-Proline, 5-oxo-L-prolyl-L-histidyl- C₂₂H₃₂N₆O₅ 5-oxoproline, histidyl, hexanoyl 460.53 Extended hydrophobic chain, imidazole ring
5-oxo-L-proline (pyroglutamic acid) C₅H₇NO₃ 5-oxoproline ring 129.11 Cyclic ketone, no peptide linkages
L-Proline C₅H₉NO₂ Proline ring (no modifications) 115.13 Hydrophilic, stabilizes protein structures
DL-Proline, 5-oxo- C₅H₇NO₃ Racemic 5-oxoproline 129.11 Non-biological stereochemistry
L-Prolinamide, N-[(5-oxo-3-thiomorpholinyl)carbonyl]L-histidyl- C₁₆H₂₂N₆O₄S Thiomorpholinyl, histidyl 396.44 Sulfur-containing group, altered solubility

Chemical Reactivity and Physicochemical Properties

Compound Global Hardness (η, eV) Electrophilicity Index (ω, eV) Catalytic Activity Notes
L-Proline, 5-oxo-L-prolyl-L-histidyl- Not reported Not reported Histidine imidazole may enhance metal coordination .
L-Proline 2.6489 (API) Lower ω vs. cocrystals Immobilization on GO/Fe₃O₄ increases activity by 40% .
L-Proline cocrystals 2.2127–2.4243 Higher ω (strong electrophile) Charge transfer from ezetimibe to L-proline .

Key Findings :

  • The hexanoyl chain in the target compound likely increases hydrophobicity compared to unmodified 5-oxoproline, affecting membrane permeability .
  • Histidine inclusion introduces nucleophilic and metal-binding capabilities absent in simpler proline derivatives .

Biological Activity

L-Proline, 5-oxo-L-prolyl-L-histidyl- is a compound that has garnered attention due to its biological activities, particularly in the context of neuropeptide functions and hormonal regulation. This article explores the compound's biological activity, supported by data tables and relevant research findings.

Overview of the Compound

  • Chemical Name : L-Proline, 5-oxo-L-prolyl-L-histidyl-
  • CAS Number : 24305-27-9
  • Molecular Formula : C₁₆H₂₂N₆O₄
  • Molecular Weight : 362.38 g/mol
  • Density : 1.5±0.1 g/cm³
  • Boiling Point : 942.1±65.0 °C at 760 mmHg
  • Flash Point : 523.6±34.3 °C

This compound is closely related to Protirelin (TRH), a neuropeptide involved in the regulation of thyroid-stimulating hormone (TSH) levels and various neuromodulatory functions .

Hormonal Regulation

L-Proline, 5-oxo-L-prolyl-L-histidyl- plays a significant role in the hormonal control of TSH levels. It is believed to influence metabolic processes and growth regulation through its action on the thyroid hormone receptor. Research indicates that TRH can induce hyperthermia in rats, suggesting a link between this compound and metabolic rate modulation .

Neuromodulatory Effects

As a neuropeptide, L-Proline, 5-oxo-L-prolyl-L-histidyl- exhibits neuromodulatory properties that can affect various physiological responses. Studies have shown that TRH can influence body temperature and potentially other neuroendocrine functions by modulating neuronal signaling pathways .

Study on Hyperthermic Response

In a controlled study involving male Wistar rats, various doses of Protirelin were administered to assess their effect on body temperature:

  • Doses Tested : 1 mg/kg, 5 mg/kg, 10 mg/kg, and 20 mg/kg.
  • Findings : A dose-dependent increase in body temperature was observed, with significant hyperthermic responses noted at higher doses. Thyroidectomized rats did not show a similar increase, indicating that thyroid hormones may mediate this effect .
Dose (mg/kg)Temperature Increase (°C)
10.5
51.2
102.0
203.5

Research Findings

Recent studies have highlighted the potential therapeutic applications of L-Proline derivatives in treating various conditions:

  • Thyroid Disorders : The modulation of TSH levels suggests that this compound could be beneficial in managing hypothyroidism.
  • Neurological Implications : Given its neuromodulatory effects, further research is warranted to explore its potential in treating neurodegenerative diseases or mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Proline, 5-oxo-L-prolyl-L-histidyl-
Reactant of Route 2
L-Proline, 5-oxo-L-prolyl-L-histidyl-

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